molecular formula C8H16N2 B1320739 2,7-Diazaspiro[4.5]decane CAS No. 40865-50-7

2,7-Diazaspiro[4.5]decane

Cat. No. B1320739
CAS RN: 40865-50-7
M. Wt: 140.23 g/mol
InChI Key: SGLTYXRTDQXURA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diazaspiro[4.5]decane derivatives has been explored through various methods. One approach involves the efficient synthesis of 2-aroyl-1,4-diaryl-7,9-dimethyl-7,9-diazaspiro[4.5]deca-1,3-diene-6,8,10-triones using a one-pot reaction. This method utilizes a zwitterionic intermediate formed by the addition of triphenylphosphine to diaroylacetylenes, which is then trapped by a Knoevenagel condensation product prepared in situ . Another synthesis route reported is the creation of 7,9-diaryl-1,4-diazaspiro[4.5]-deca-9-ene-6-ethyl carboxylates using focused microwave irradiation (MWI) in solvent-free conditions, catalyzed by p-toluenesulfonic acid . Additionally, the synthesis of all four stereoisomers of a related compound, 7-ethyl-2-methyl-1,6-dioxaspiro[4.5]decane, has been achieved starting from ethyl (S)-lactate and dimethyl (S)-malate or methyl (R)-β-hydroxy-valerate .

Molecular Structure Analysis

The molecular structure of diazaspiro[4.5]decane derivatives has been elucidated using various spectroscopic techniques. For instance, the structure of 7,9-diaryl-1,4-diazaspiro[4.5]-deca-9-ene-6-ethyl carboxylates was characterized by melting point, elemental analysis, mass spectrometry (MS), Fourier-transform infrared spectroscopy (FT-IR), one-dimensional nuclear magnetic resonance (NMR), and two-dimensional Heteronuclear Multiple Quantum Coherence (HMQC) spectroscopy . Another study reported the molecular mechanics energy minimization techniques and related structural parameters for a derivative, highlighting the regioselective synthesis of diazaspiro[4.4]nona- and tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives . The compound 1,4-diazaspiro[4.5]decane-2,3-dione was found to crystallize with two independent molecules in the asymmetric unit, displaying two different styles of co-operative hydrogen bonding .

Chemical Reactions Analysis

The chemical reactivity of diazaspiro[4.5]decane derivatives is diverse. The cycloaddition of nitrilimides to 3-aryliden-2(3H)-furanone derivatives leads to the formation of 1,2-diazaspiro[4,4]nona-2,8-diene-6-one derivatives, which can further react with hydrazine hydrate to yield pyrazolecarbohydrazide derivatives. These can undergo intramolecular cyclization to afford 1,2,7,8-tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of diazaspiro[4.5]decane derivatives are determined by their molecular structure and substituents. The melting points, elemental composition, and spectroscopic data provide a comprehensive understanding of these compounds. For example, the 1,4-diazaspiro[4.5]decane-2,3-dione derivative exhibits distinct hydrogen bonding patterns, which could influence its physical properties and potential applications . The use of focused microwave irradiation in the synthesis of certain derivatives suggests that these compounds can be synthesized efficiently, which is beneficial for their potential use in various applications .

Scientific Research Applications

Supramolecular Arrangements

  • Crystallographic Analysis : The crystallographic analysis of cyclohexane-5-spirohydantoin derivatives, including 2,7-Diazaspiro[4.5]decane, reveals their solvent-free crystals and the role of substituents in supramolecular arrangements. This has implications for understanding and manipulating molecular interactions and crystal structures (Graus et al., 2010).

NMR Analysis

  • Relative Configuration by NMR : The relative configuration of 1,4‐diazaspiro[4.5]decanes, including 2,7-Diazaspiro[4.5]decane, has been analyzed using 13C, 15N, and 17O NMR. This research offers insights into their stereochemistry and tautomeric equilibrium, which are vital for understanding their chemical properties (Guerrero-Alvarez et al., 2004).

Synthesis and Functionalization

  • Synthesis of Spirocyclic Systems : The synthesis of methyl-substituted spirocyclic systems, including 2,7-Diazaspiro[4.5]decane, has been developed. These systems are important for pharmaceutical applications and allow for further functionalization (Smith et al., 2016).
  • One-Step Synthesis : A novel one-step synthesis method for diazaspiro[4.5]decane scaffolds with exocyclic double bonds has been developed, which is significant for creating complex molecular structures more efficiently (Li et al., 2014).

Structural Studies

  • Crystal Structure Analysis : Studies like those by Rohlíček et al. (2010)

have analyzed the crystal structure of compounds like (8S)-8-methyl-6,9-diazaspiro[4.5]decane-7,10-dione, providing insights into their molecular conformation and hydrogen bonding patterns. This is crucial for understanding the physical and chemical properties of these compounds (Rohlíček et al., 2010).

Drug Discovery Applications

  • Potential in Hypertension Treatment : Compounds based on 2,7-Diazaspiro[4.5]decane have been identified as potent inhibitors in treating hypertension, indicating its potential in medicinal chemistry (Kato et al., 2013).

Designing Novel Scaffolds

  • Inspiration from Natural Products : The design of novel spiro scaffolds, inspired by bioactive natural products, includes structures like 2,7-Diazaspiro[4.5]decane. These are significant for developing new pharmaceuticals (Jenkins et al., 2009).

Fluorination Effects

  • Influence of Fluorination : Studies like Simić et al. (2021) have investigated the effects of fluorination on compounds like 1,3-diazaspiro[4.5]decane, providing insights into how such modifications affect molecular interactions and crystal structures (Simić et al., 2021).

Synthesis Methodology

  • Efficient Synthesis Methods : Research on efficient synthesis methods for compounds like 1,3-diazaspiro[4.5]decane-2,4-dione showcases advancements in chemical synthesis techniques, making the production of these compounds more accessible (Pardali et al., 2021).

properties

IUPAC Name

2,9-diazaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-2-8(6-9-4-1)3-5-10-7-8/h9-10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGLTYXRTDQXURA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNC2)CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30595257
Record name 2,7-Diazaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Diazaspiro[4.5]decane

CAS RN

40865-50-7
Record name 2,7-Diazaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
L Li, Q Hu, P Zhou, H Xie, X Zhang, H Zhang… - Organic & …, 2014 - pubs.rsc.org
Unactivated yne-en-ynes reacted with a range of substituted aryl halides in the presence of Pd(OAc)2–PPh3 to afford diazaspiro[4.5]decane with exocyclic double bonds. Three carbon–…
Number of citations: 3 pubs.rsc.org
S Tsukamoto, M Ichihara, F Wanibuchi… - Journal of medicinal …, 1993 - ACS Publications
A series of spirooxazolidine-2, 4-dione derivatives related to the putative Mi agonist 2-ethyl-8-methyl-2, 8-diazaspiro [4.5] decane-l, 3-dione (RS86; 1) were synthesized. The …
Number of citations: 25 pubs.acs.org
NO Concha, A Smallwood, W Bonnette, R Totoritis… - Molecular …, 2015 - ASPET
Activation of the inositol-requiring enzyme-1 alpha (IRE1α) protein caused by endoplasmic reticulum stress results in the homodimerization of the N-terminal endoplasmic reticulum …
Number of citations: 55 molpharm.aspetjournals.org
MA Helal, AG Chittiboyina, MA Avery - Bioorganic & Medicinal Chemistry …, 2023 - Elsevier
Melanin Concentrating Hormone (MCH) receptor is a G protein-coupled receptor (GPCR) with two subtypes R1 and R2. MCH-R1 is involved in the control of energy homeostasis, …
Number of citations: 2 www.sciencedirect.com
VA Ogurtsov, OA Rakitin - Russian Chemical Bulletin, 2020 - Springer
A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane has been …
Number of citations: 2 link.springer.com
K Weinberg, A Stoit, CG Kruse, MF Haddow… - Tetrahedron, 2013 - Elsevier
The synthesis and differential substitution/protection of a series of spirodiamine scaffolds are described. Methods for selective access to the two mono-N-methyl isomers based on 2,7-…
Number of citations: 23 www.sciencedirect.com
M Rischer, SR Lee, HJ Eom, HB Park… - Organic Chemistry …, 2019 - pubs.rsc.org
Here, we report the isolation and characterization of three new spirocyclic natural products named cladosporicin A (1), cladosporiumins I (2) and J (3) from the fungus Cladosporium …
Number of citations: 15 pubs.rsc.org
ID Jenkins, F Lacrampe, J Ripper… - The Journal of …, 2009 - ACS Publications
Inspired by the novel spiro structures of a number of bioactive natural products such as the histrionicotoxins, a series of novel spiro scaffolds have been designed and robust syntheses …
Number of citations: 49 pubs.acs.org
M Gupta, A Kumar, C Prasun, MS Nair… - Journal of …, 2023 - Taylor & Francis
Inhibition of acetylcholinesterase (AChE) has been widely explored to develop novel molecules for management of Alzheimer's disease. In past research finding reported molecule 3-(4-…
Number of citations: 2 www.tandfonline.com
K Undheim - Synthesis, 2014 - thieme-connect.com
The fundamental spirane framework consists of two monocyclic rings linked in an orthogonal relationship by a common ring atom. In spiranes with no annular heteroatom, four carbon …
Number of citations: 35 www.thieme-connect.com

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